5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound with the molecular formula C20H35NO3S It is known for its unique structural features, which include a tert-butyl group, an ethoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the tert-butyl and ethoxy groups, followed by the formation of the sulfonamide linkage. Common synthetic routes may involve:
Alkylation: Introduction of the tert-butyl group through alkylation reactions.
Etherification: Formation of the ethoxy group via etherification reactions.
Sulfonamide Formation: Reaction of the benzene derivative with sulfonamide reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Application of purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites on target molecules, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-2-hydroxybenzaldehyde
- N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- 2-Ethoxybenzenesulfonamide
Uniqueness
5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its tert-butyl and ethoxy groups provide steric hindrance and electronic effects, while the sulfonamide group offers potential for biological activity.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3S/c1-10-24-16-12-11-15(19(5,6)7)13-17(16)25(22,23)21-20(8,9)14-18(2,3)4/h11-13,21H,10,14H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROZOGOJABNVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.